Diethyl 2,2-di(prop-2-yn-1-yl)malonate

Click Chemistry CuAAC Terminal Alkyne

Select Diethyl 2,2-di(prop-2-yn-1-yl)malonate for unambiguous CuAAC click reactivity. Its two terminal alkyne handles enable exponential dendrimer growth, unlike mono‑alkyne or non‑clickable diallyl/dibenzyl analogs. This AB₂ monomer reduces synthetic steps by ~50% and its solid form (mp 45.5 °C) ensures precise weighing. Ideal for triazole‑linked drug delivery vehicles, polymer networks, and bioorthogonal probes. Confirm availability for your research quantities now.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 2689-88-5
Cat. No. B4945525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,2-di(prop-2-yn-1-yl)malonate
CAS2689-88-5
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC#C)(CC#C)C(=O)OCC
InChIInChI=1S/C13H16O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h1-2H,7-10H2,3-4H3
InChIKeyMYZCCWFBKBDURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2,2-di(prop-2-yn-1-yl)malonate (CAS 2689-88-5): Bis-Propargyl Malonate Building Block for Click Chemistry and Dendrimer Synthesis


Diethyl 2,2-di(prop-2-yn-1-yl)malonate (CAS 2689-88-5) is a disubstituted malonate derivative featuring two terminal propargyl groups attached to the central α‑carbon [1]. With a molecular weight of 236.26 g/mol and a purity specification typically ≥97% , this solid compound (melting point 45.5 °C ) serves as a versatile AB₂‑type building block. Its symmetrical structure provides two identical alkyne handles for copper‑catalyzed azide–alkyne cycloaddition (CuAAC) click reactions, enabling efficient branching in dendrimer and polymer synthesis [2].

Why Diethyl 2,2-di(prop-2-yn-1-yl)malonate Cannot Be Replaced by Allyl-, Benzyl-, or Unsubstituted Malonates in Click Chemistry and Dendrimer Applications


Generic malonate substitution fails because terminal alkyne reactivity in CuAAC click chemistry is fundamentally orthogonal to alkene (allyl) or arene (benzyl) chemistry. Diethyl 2,2-diallylmalonate (CAS 3195-24-2) and diethyl 2,2-dibenzylmalonate (CAS 597-55-7) are chemically incompatible with azide‑based conjugation and cannot participate in the CuAAC reaction pathway that is essential for modular dendrimer construction [1]. The bis‑propargyl architecture provides two identical, bioorthogonal click handles per molecule—a structural feature absent in mono‑alkyne alternatives such as diethyl 2‑(prop‑2‑yn‑1‑yl)malonate (CAS 17920-23-9). Furthermore, the physicochemical properties differ substantially: the propargyl compound exhibits distinct solubility (predicted aqueous solubility 2.58 mg/mL at 25 °C ) and lipophilicity (consensus log P 2.24 ) that influence its handling in biphasic or aqueous reaction conditions compared to its analogs. Direct substitution would either completely abrogate click reactivity or fundamentally alter the stoichiometry and architecture of the final dendritic product.

Quantitative Differentiation Evidence for Diethyl 2,2-di(prop-2-yn-1-yl)malonate (CAS 2689-88-5) versus Analogs


CuAAC Click Reactivity: Terminal Alkyne vs. Internal Alkene — Diethyl 2,2-di(prop-2-yn-1-yl)malonate vs. Diethyl 2,2-diallylmalonate

Diethyl 2,2-di(prop-2-yn-1-yl)malonate undergoes efficient CuAAC click reactions with azides due to its two terminal alkyne groups, achieving full conversion under standard catalytic conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/t‑BuOH, 25–50 °C). In contrast, diethyl 2,2-diallylmalonate lacks terminal alkynes and cannot participate in CuAAC; its allyl groups require fundamentally different reaction chemistries (e.g., thiol‑ene or ring‑closing metathesis) that are not click‑compatible [1]. The CuAAC reaction exhibits second‑order rate constants for terminal alkynes typically ranging from 10 to 100 M⁻¹ s⁻¹ under standard conditions, whereas allyl‑azide cycloadditions are thermally disfavored and do not proceed at ambient temperature without specific activation [2]. This reactivity difference dictates that only the bis‑propargyl compound can be employed in modular, high‑yielding click‑based dendrimer growth strategies.

Click Chemistry CuAAC Terminal Alkyne Dendrimer Synthesis

Bis-Alkyne vs. Mono-Alkyne Branching Capacity: Diethyl 2,2-di(prop-2-yn-1-yl)malonate vs. Diethyl 2-(prop-2-yn-1-yl)malonate

Diethyl 2,2-di(prop-2-yn-1-yl)malonate functions as an AB₂‑type monomer, offering two identical terminal alkyne handles per molecule. This enables exponential growth in dendrimer synthesis: each coupling step doubles the number of surface functionalities. In contrast, diethyl 2‑(prop‑2‑yn‑1‑yl)malonate (CAS 17920-23-9) provides only a single alkyne group, limiting it to linear chain extension or simple end‑capping rather than branching [1]. In practical terms, the bis‑propargyl compound reduces the number of synthetic steps required to achieve a given dendrimer generation by approximately 50% compared to sequential mono‑functional monomer addition [2].

Dendrimer Synthesis AB₂ Monomer Branching Efficiency

Lipophilicity Comparison: Diethyl 2,2-di(prop-2-yn-1-yl)malonate vs. Diethyl 2,2-dibenzylmalonate

Diethyl 2,2-di(prop-2-yn-1-yl)malonate exhibits a consensus log P (octanol‑water partition coefficient) of 2.24 and predicted aqueous solubility of 2.58 mg/mL at 25 °C . In comparison, diethyl 2,2-dibenzylmalonate (CAS 597-55-7) has a significantly higher log P of 3.58 [1], corresponding to a ~22‑fold increase in lipophilicity. This lower lipophilicity of the propargyl derivative facilitates handling in aqueous‑organic biphasic CuAAC reaction media and improves compatibility with water‑soluble azide substrates, whereas the benzyl analog would preferentially partition into the organic phase and may require additional co‑solvents to achieve comparable reaction efficiency.

Lipophilicity Solubility Physicochemical Properties

Thermal Stability and Storage Requirements: Diethyl 2,2-di(prop-2-yn-1-yl)malonate vs. Unsubstituted Diethyl Malonate

Diethyl 2,2-di(prop-2-yn-1-yl)malonate requires refrigerated storage at 2–8 °C to maintain long‑term stability , reflecting the thermal sensitivity of its terminal alkyne groups. Unsubstituted diethyl malonate (CAS 105-53-3) is stable at room temperature and does not require cold storage. The recommended 4 °C storage temperature for the bis‑propargyl compound is a direct consequence of the propargyl substituents; procurement and laboratory handling must account for cold‑chain logistics that are unnecessary for the unsubstituted parent malonate.

Storage Stability Thermal Properties Procurement Specifications

Definitive Application Scenarios for Diethyl 2,2-di(prop-2-yn-1-yl)malonate Based on Comparative Evidence


Divergent Dendrimer Synthesis via CuAAC Click Chemistry (AB₂‑Type Growth)

This compound is the monomer of choice for constructing poly(triazole) dendrimers via divergent CuAAC click chemistry. Its two terminal alkyne groups per molecule function as an AB₂ monomer, enabling exponential growth: each generation doubles the number of surface azide functionalities after click coupling with azide‑terminated cores [1]. In contrast, mono‑alkyne analogs cannot support branching and would yield only linear polymers. The accelerated dendrimer growth achieved with this bis‑propargyl building block reduces total synthetic steps by approximately 50% compared to sequential mono‑functional monomer addition [2].

Synthesis of 1,2,3-Triazole-Functionalized Drug Delivery Scaffolds

The bis‑propargyl malonate core is extensively employed in the synthesis of triazole‑linked drug delivery vehicles, including amphiphilic dendrons and hyperbranched polyesters [3]. The compound's predicted aqueous solubility of 2.58 mg/mL and moderate lipophilicity (log P 2.24) facilitate handling in aqueous CuAAC reaction media, enabling efficient conjugation of hydrophilic azide‑functionalized targeting ligands or therapeutic payloads . Diallyl- or dibenzyl‑malonates cannot participate in this click chemistry and would require fundamentally different, often less efficient, conjugation strategies.

Polymer Crosslinking and Network Formation via Dual Click Handles

The presence of two identical terminal alkyne groups makes this compound a valuable crosslinker for synthesizing click‑based polymer networks and hydrogels. When reacted with diazide crosslinkers, the bis‑propargyl malonate forms triazole‑linked networks with defined mesh sizes and tunable mechanical properties. Mono‑alkyne analogs lack the requisite bis‑functionality to serve as network junction points and would instead act only as chain‑end functionalization agents. The solid physical form (melting point 45.5 °C) also facilitates precise weighing and handling during polymer formulation compared to liquid malonate derivatives .

Modular Bioconjugation for Fluorescent Labeling and Bioorthogonal Probe Synthesis

This compound serves as a bifunctional linker in bioorthogonal probe synthesis, where its two terminal alkyne groups enable dual orthogonal conjugation—for example, simultaneous attachment of a fluorophore and a targeting moiety via sequential CuAAC and strain‑promoted azide–alkyne cycloaddition (SPAAC) reactions. The lower lipophilicity (log P 2.24) relative to dibenzylmalonate (log P 3.58) reduces non‑specific hydrophobic interactions with biomolecules and improves aqueous compatibility during bioconjugation workflows . Allyl‑ or benzyl‑substituted malonates are incompatible with these click‑based labeling strategies, underscoring the necessity of the propargyl architecture for bioorthogonal applications.

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